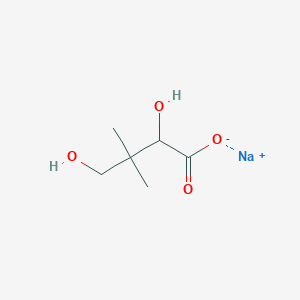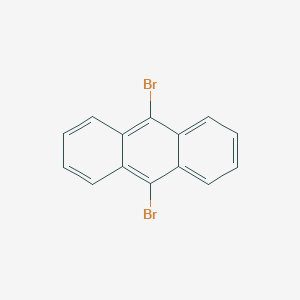
3-甲氧基-2-甲基苯胺
概述
描述
3-Methoxy-2-methylaniline: is an organic compound with the molecular formula C8H11NO 2-Methyl-3-methoxyaniline and 2-Methoxy-6-aminotoluene . This compound is a derivative of aniline and is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
科学研究应用
3-Methoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of indoles, indazoles, and quinoline-based compounds.
Biology: The compound is studied for its potential neurochemical activity.
Medicine: It is used in the development of antiviral agents and other pharmaceuticals.
Industry: It is employed in the production of dyes and pigments
作用机制
Target of Action
3-Methoxy-2-methylaniline is an aniline derivative It’s used in the preparation of indoles, indazoles, and quinoline-based antiviral agents . These classes of compounds are known to interact with various biological targets, including enzymes, receptors, and nucleic acids.
Mode of Action
As a precursor in the synthesis of indoles, indazoles, and quinoline-based antiviral agents , it likely contributes to the bioactivity of these compounds. These compounds typically exert their effects by interacting with specific biological targets, leading to changes in cellular processes.
Biochemical Pathways
The compounds synthesized from it, such as indoles, indazoles, and quinoline-based antiviral agents, are known to influence various biochemical pathways . These could include pathways related to viral replication, cellular signaling, and more.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability and pharmacokinetics, have been reported . It’s important to note that these properties can be influenced by various factors, including the compound’s chemical structure and the physiological conditions of the body.
安全和危害
生化分析
Biochemical Properties
3-Methoxy-2-methylaniline interacts with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known that it can participate in reactions at the benzylic position, which typically occur via an SN1 or SN2 pathway
Metabolic Pathways
It is known that it can be involved in the synthesis of indoles and indazoles
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-methylphenol to form 2-methyl-3-nitrophenol , followed by reduction to yield 2-methyl-3-aminophenol . The final step involves methylation using dimethyl sulfate to obtain 3-Methoxy-2-methylaniline .
Industrial Production Methods: In industrial settings, the production of 3-Methoxy-2-methylaniline often involves the use of N,N-dimethylacetamide as a solvent and sodium bicarbonate as a base. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .
化学反应分析
Types of Reactions:
Oxidation: 3-Methoxy-2-methylaniline can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of various amines.
Substitution: Halogenated derivatives of 3-Methoxy-2-methylaniline.
相似化合物的比较
- 3-Methoxy-4-methylaniline
- 3-Methoxy-N-methylaniline
- 2-Methoxy-4-methylaniline
Comparison: 3-Methoxy-2-methylaniline is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its analogs, 3-Methoxy-2-methylaniline may exhibit different reactivity patterns and biological activities .
属性
IUPAC Name |
3-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLVWLFDKRYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473005 | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-02-8 | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


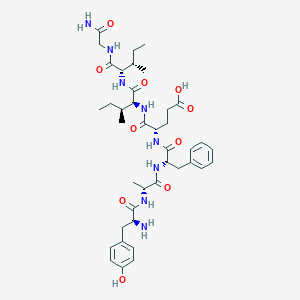
![2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B139275.png)
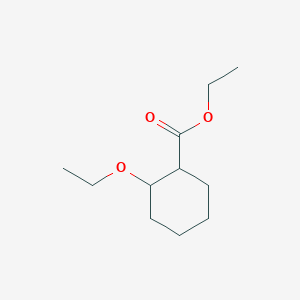
![4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dithiolan-2-yl]propyl]piperidin-4-ol](/img/structure/B139278.png)
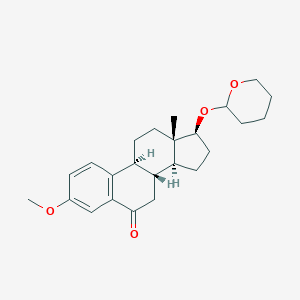
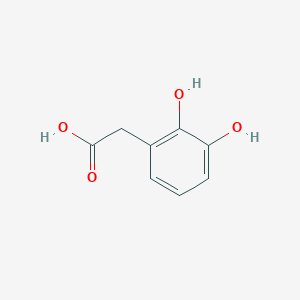
![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
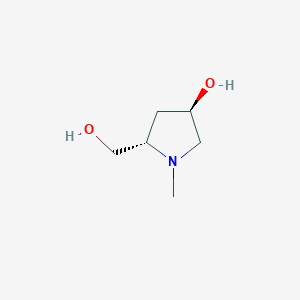
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
